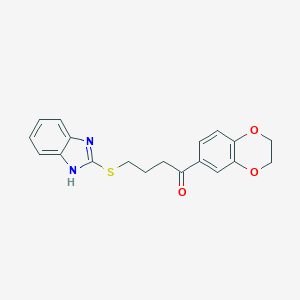
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one, commonly known as BB-22, is a synthetic cannabinoid that belongs to the class of indole-3-carboxamides. It was first synthesized in 2012 by a team of researchers at the University of Southern Denmark. BB-22 has gained attention in the scientific community due to its potential therapeutic applications, as well as its use as a research chemical.
Wirkmechanismus
BB-22 is a synthetic cannabinoid that acts on the cannabinoid receptors in the body. Specifically, it binds to the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. By binding to these receptors, BB-22 can modulate a variety of physiological processes, including pain sensation, inflammation, and immune function.
Biochemische Und Physiologische Effekte
BB-22 has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation in animal models of rheumatoid arthritis, and to reduce pain in animal models of neuropathic pain. Additionally, BB-22 has been found to modulate immune function, and may have potential as an immunomodulatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
BB-22 has several advantages as a research chemical. It is relatively easy to synthesize, and is stable under a variety of conditions. Additionally, it has been well-characterized in terms of its chemical and physical properties, making it a useful tool for researchers. However, like all research chemicals, BB-22 has limitations. Its effects on the human body are not well understood, and its potential side effects are not well characterized.
Zukünftige Richtungen
There are several potential future directions for research on BB-22. One area of interest is its potential as a therapeutic agent for inflammatory diseases and pain. Further studies are needed to fully characterize its effects in these areas. Additionally, BB-22 may have potential as an immunomodulatory agent, and further studies are needed to explore this possibility. Finally, BB-22 may have potential as a tool for understanding the endocannabinoid system, and further studies are needed to fully characterize its effects on this system.
Synthesemethoden
BB-22 can be synthesized using a multi-step process that involves the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one with 4-(bromomethyl)-1H-benzimidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with thioacetamide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
BB-22 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BB-22 has been found to have analgesic properties and may be useful in the treatment of pain.
Eigenschaften
Produktname |
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one |
|---|---|
Molekularformel |
C19H18N2O3S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one |
InChI |
InChI=1S/C19H18N2O3S/c22-16(13-7-8-17-18(12-13)24-10-9-23-17)6-3-11-25-19-20-14-4-1-2-5-15(14)21-19/h1-2,4-5,7-8,12H,3,6,9-11H2,(H,20,21) |
InChI-Schlüssel |
KHGQROBXIPLOHN-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCSC3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCSC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
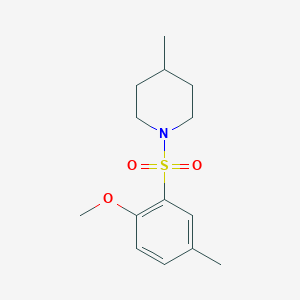
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
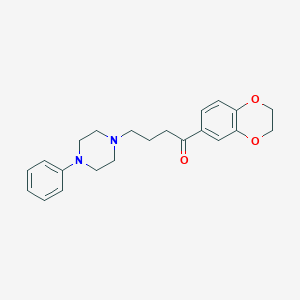
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
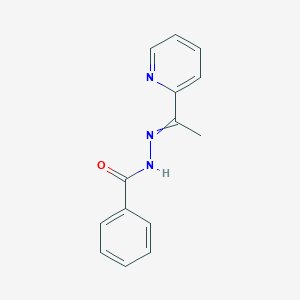
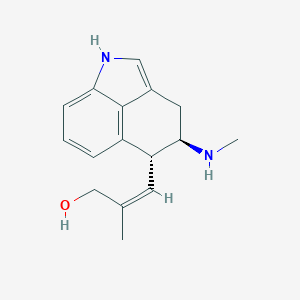
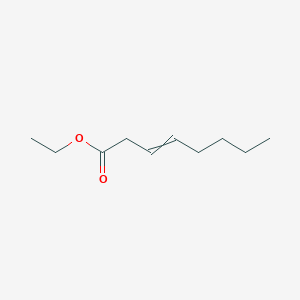
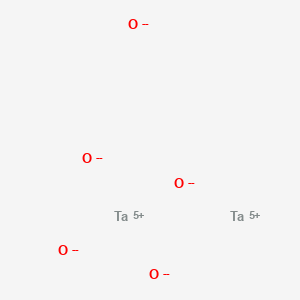
![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)

